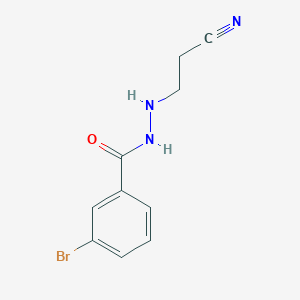

3-bromo-N'-(2-cyanoethyl)benzohydrazide

Description

Significance of Benzohydrazide (B10538) Architectures in Chemical Research

Benzohydrazide and its derivatives are a cornerstone in modern chemical and pharmaceutical research due to their wide spectrum of biological activities and versatile synthetic utility. thepharmajournal.com The core structure, characterized by a benzene (B151609) ring attached to a hydrazide moiety (-CONHNH2), serves as a privileged scaffold in drug discovery. thepharmajournal.com These compounds are readily synthesized, often through the condensation of a substituted benzoic acid derivative with hydrazine (B178648) hydrate (B1144303). thepharmajournal.com

The significance of benzohydrazide architectures stems from their ability to engage in various biological interactions, leading to a diverse range of pharmacological effects. Research has extensively documented their potential as therapeutic agents, with activities including:

Antimicrobial Activity : Many benzohydrazide derivatives exhibit potent antibacterial and antifungal properties. researchgate.net They have been synthesized and screened against various strains of bacteria and fungi, with some compounds showing efficacy comparable to standard drugs. derpharmachemica.com

Anticancer Activity : The benzohydrazide scaffold is present in numerous compounds evaluated for their cytotoxic effects against various cancer cell lines. thepharmajournal.combiointerfaceresearch.com For instance, certain 2/3-bromo-N'-(substituted benzylidene)benzohydrazides have shown potent in vitro anticancer potential against human colon cancer cell lines. thepharmajournal.com

Antitubercular Activity : The hydrazide moiety is a key pharmacophore in several antitubercular drugs. derpharmachemica.com Consequently, benzohydrazide derivatives are frequently investigated for their potential to combat Mycobacterium tuberculosis.

Anti-inflammatory and Anticonvulsant Activities : Beyond antimicrobial and anticancer effects, these compounds have also been explored for their anti-inflammatory and anticonvulsant properties, highlighting the broad therapeutic window of this chemical class. thepharmajournal.com

The structural versatility of the benzohydrazide core allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize biological activity. researchgate.net This adaptability makes benzohydrazide derivatives a continuing subject of intense research in the quest for new and more effective pharmaceutical agents. researchgate.net

Table 1: Documented Biological Activities of Benzohydrazide Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of growth of various bacterial (Gram-positive and Gram-negative) and fungal strains. | derpharmachemica.com, researchgate.net, thepharmajournal.com, |

| Anticancer | Cytotoxic effects against a range of human cancer cell lines, including colon, lung, and cervix carcinoma. | thepharmajournal.com, , biointerfaceresearch.com |

| Antitubercular | Activity against Mycobacterium tuberculosis, leveraging the known efficacy of the hydrazide functional group. | derpharmachemica.com, thepharmajournal.com, |

| Anti-inflammatory | Potential to reduce inflammation, a property investigated in various derivative forms. | thepharmajournal.com, |

| Anticonvulsant | Central nervous system activity, with some derivatives showing promise in seizure control. | thepharmajournal.com |

| Antioxidant | Ability to scavenge free radicals, as demonstrated in studies using methods like the DPPH assay. | derpharmachemica.com, , biointerfaceresearch.com |

Role of the Cyanoethyl Moiety in Synthetic Methodologies and Reactivity

The cyanoethyl group (-CH2CH2CN) is a widely employed functional group in organic synthesis, primarily valued for its role as a protecting group. researchgate.net Its utility is most prominent in the automated solid-phase synthesis of oligonucleotides (DNA and RNA), a foundational technology in molecular biology and biotechnology. nih.govbiotage.comoup.com

In this context, the 2-cyanoethyl group is used to protect the internucleotidic phosphate (B84403) groups. researchgate.net This protection is crucial as it prevents undesirable side reactions at the phosphorus center during the sequential addition of nucleotide monomers. biotage.com The popularity of the cyanoethyl group for this purpose is due to several key advantages:

Stability : It is stable under the conditions required for the coupling reactions during oligonucleotide synthesis. nih.govnih.gov

Ease of Deprotection : The most significant advantage is its facile and clean removal under mild basic conditions, typically using concentrated aqueous ammonia (B1221849). researchgate.netnih.gov This deprotection occurs via a β-elimination mechanism, which is efficient and minimizes the formation of side products. researchgate.net

Compatibility : It is compatible with the other protecting groups used for the nucleobases and the 5'-hydroxyl group in standard phosphoramidite (B1245037) chemistry. oup.com

Beyond its primary role in oligonucleotide synthesis, the cyanoethyl moiety can also be used to protect hydroxyl groups in ribonucleoside building blocks for RNA synthesis. nih.gov Its electrophilic nature, stemming from the electron-withdrawing nitrile group, also allows it to participate in Michael addition reactions. However, in the context of protecting group chemistry, it is the reverse reaction—the base-catalyzed elimination—that is most synthetically valuable. nih.gov The development of β-cyanoethyl phosphoramidites was a significant advance, replacing earlier methods that used more hazardous reagents like thiophenol for deprotection. biotage.com

Table 2: Applications of the Cyanoethyl Group in Synthesis

| Application Area | Role of Cyanoethyl Group | Key Features | References |

|---|---|---|---|

| Oligonucleotide Synthesis | Protecting group for internucleotidic phosphates. | Stable during coupling; easily removed with aqueous ammonia via β-elimination. | nih.gov, researchgate.net, biotage.com, oup.com |

| RNA Synthesis | Protecting group for 2'-hydroxyl groups of ribonucleosides. | Provides steric accessibility at the 3' reaction site; removable under specific conditions. | nih.gov |

| General Organic Synthesis | Phosphate/Thiophosphate protecting group. | Alternative to other protecting groups, offering specific deprotection conditions. | acs.org |

Importance of Bromo-Substituted Aromatic Systems as Synthetic Precursors

Bromo-substituted aromatic systems, or bromoarenes, are among the most versatile and indispensable intermediates in modern organic synthesis. nih.govnih.gov Their importance lies in the unique reactivity of the carbon-bromine (C-Br) bond, which serves as a reliable "handle" for a vast array of chemical transformations. acs.orgsci-hub.se The incorporation of a bromine atom onto an aromatic ring provides a site for subsequent functionalization, enabling the construction of complex molecular frameworks from simpler precursors. researchgate.net

The paramount role of bromoarenes is as substrates in transition metal-catalyzed cross-coupling reactions. These reactions, which form the bedrock of much of modern synthetic chemistry, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Bromoarenes are often preferred over their chloro- and iodo-analogs due to their optimal balance of reactivity and stability; they are generally more reactive than chloroarenes and more cost-effective and stable than iodoarenes.

Key applications include:

Palladium-Catalyzed Cross-Coupling : Bromoarenes are classic precursors for foundational reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govresearchgate.net These methods are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Formation of Organometallic Reagents : They are readily converted into organolithium and Grignard reagents. nih.gov These powerful nucleophiles can then be used to form new C-C bonds by reacting with a wide range of electrophiles.

Nucleophilic Aromatic Substitution : While less reactive than nitro-substituted arenes, bromoarenes can undergo nucleophilic aromatic substitution under certain conditions, providing another route for functionalization. researchgate.net

The synthesis of bromoarenes is typically achieved through electrophilic aromatic bromination, a well-established and highly studied reaction. nih.gov Various brominating agents and conditions have been developed to control the regioselectivity of the bromination on a wide range of aromatic substrates, from electron-rich to deactivated systems. organic-chemistry.org The presence of a bromo group can also influence the electronic properties of a molecule, which can be advantageous in designing materials with specific optical or thermal characteristics. researchgate.net

Table 3: Key Transformations of Bromo-Substituted Aromatic Systems

| Reaction Type | Description | Significance |

|---|---|---|

| Suzuki Coupling | Pd-catalyzed reaction with an organoboron compound to form a C-C bond. | Widely used for synthesizing biaryls, common in drug molecules. |

| Heck Reaction | Pd-catalyzed reaction with an alkene to form a substituted alkene. | Forms C-C bonds with high stereo- and regioselectivity. |

| Sonogashira Coupling | Pd/Cu-catalyzed reaction with a terminal alkyne to form a C-C bond. | Essential for synthesizing conjugated enynes and aryl alkynes. |

| Buchwald-Hartwig Amination | Pd-catalyzed reaction with an amine to form a C-N bond. | A premier method for constructing aryl amines. |

| Grignard Reagent Formation | Reaction with magnesium metal to form an aryl magnesium bromide. | Creates a powerful carbon nucleophile for reaction with electrophiles. |

Overview of the Unique Structural Features of 3-bromo-N'-(2-cyanoethyl)benzohydrazide and its Research Relevance

The molecular architecture of this compound is a compelling fusion of the three functional moieties discussed previously. While specific crystallographic data for this exact compound is not widely published, its structural features and chemical reactivity can be reliably inferred from the analysis of closely related molecules and the known properties of its constituent parts. nih.govresearchgate.net

Structural Features: The molecule consists of a central benzohydrazide framework. The hydrazide linker (-CONHNH-) allows for rotational flexibility, but often adopts a trans configuration around the C-N amide bond. nih.gov The benzene ring is substituted at the meta-position with a bromine atom. The terminal nitrogen of the hydrazide is substituted with a 2-cyanoethyl group.

Based on crystal structures of similar benzohydrazide derivatives, such as 3-bromo-N'-(2-hydroxybenzylidene)benzohydrazide, the molecule likely exhibits significant intramolecular and intermolecular hydrogen bonding potential. nih.govresearchgate.net The N-H protons of the hydrazide group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the cyano group (C≡N) can act as hydrogen bond acceptors. These interactions can influence the compound's solid-state packing, solubility, and interactions with biological targets. The dihedral angle between the plane of the benzene ring and the hydrazide side chain will be a key conformational parameter. nih.gov

Table 4: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 866153-08-4 |

| Molecular Formula | C10H10BrN3O |

| Molecular Weight | 268.11 g/mol |

Data sourced from BLDpharm. bldpharm.com

Research Relevance: The research relevance of this compound lies in its potential as a trifunctional synthetic intermediate. Each component offers a distinct avenue for further chemical modification:

The Bromoarene Moiety : The bromine atom at the 3-position is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (alkyl, aryl, vinyl, etc.), enabling the creation of a diverse library of derivatives from a single precursor.

The Hydrazide Core : This group is known for its biological activity and can be further functionalized, for example, by condensation with aldehydes or ketones to form hydrazones, a class of compounds also known for their pharmacological properties.

The Cyanoethyl Group : While often used as a protecting group, the nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds.

This combination makes this compound a highly attractive starting material for combinatorial chemistry and drug discovery programs. It provides a stable, accessible scaffold that can be systematically and divergently elaborated to explore chemical space in the search for new molecules with tailored biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N'-(2-cyanoethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-9-4-1-3-8(7-9)10(15)14-13-6-2-5-12/h1,3-4,7,13H,2,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQJPCRPCSCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NNCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Bromo N 2 Cyanoethyl Benzohydrazide

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis serves as a foundational strategy for devising a synthetic plan by systematically deconstructing a target molecule into simpler, readily available starting materials. For the synthesis of 3-bromo-N'-(2-cyanoethyl)benzohydrazide, two principal bond disconnections emerge as the most logical and efficient routes.

N'-C Bond Disconnection: This strategy involves the cleavage of the bond connecting the terminal nitrogen of the hydrazide moiety to the cyanoethyl group. This disconnection logically points towards a synthesis that concludes with the cyanoethylation of a 3-bromobenzohydrazide intermediate. This is a direct and frequently employed approach where 3-bromobenzohydrazide functions as a nucleophile, either in a Michael addition reaction with acrylonitrile (B1666552) or through a nucleophilic substitution with a 3-halopropionitrile. organicreactions.orgwikipedia.org

C-N (Amide) Bond Disconnection: An alternative approach is to break the amide bond within the benzohydrazide (B10538) structure. This retrosynthetic step suggests a condensation reaction between a derivative of 3-bromobenzoic acid, such as its corresponding ester or acyl chloride, and (2-cyanoethyl)hydrazine. google.commdpi.com

Table 1: Key Precursors Identified Through Retrosynthetic Analysis

| Precursor | Role in Synthesis | Corresponding Retrosynthetic Pathway |

|---|---|---|

| 3-Bromobenzohydrazide | Nucleophile for cyanoethylation | N'-C bond disconnection |

| Acrylonitrile | Michael acceptor for direct cyanoethylation | N'-C bond disconnection |

| 3-Halopropionitrile | Alkylating agent for indirect cyanoethylation | N'-C bond disconnection |

| 3-Bromobenzoic acid (or derivatives) | Acylating agent | C-N (amide) bond disconnection |

| (2-Cyanoethyl)hydrazine | Nucleophile for acylation | C-N (amide) bond disconnection |

Classical and Modern Synthetic Routes for Benzohydrazide Formation

The most established and widely practiced methods for synthesizing benzohydrazides involve the condensation of a suitable carboxylic acid derivative with hydrazine (B178648) hydrate (B1144303). mdpi.com The specific choice of the derivative significantly influences the required reaction conditions and the efficiency of the synthesis.

From Esters: A common and reliable method involves the reaction of an ester, such as methyl 3-bromobenzoate, with hydrazine hydrate. thepharmajournal.combiointerfaceresearch.com This reaction is typically performed by refluxing the components, often in an alcoholic solvent like ethanol (B145695), to produce the desired hydrazide. rjptonline.org To accelerate this process, microwave-assisted synthesis has been successfully utilized, substantially reducing reaction times. thepharmajournal.com

From Acyl Halides: The use of a more reactive acyl halide, for instance, 3-bromobenzoyl chloride, facilitates a much more rapid reaction with hydrazine. google.comrjptonline.org These reactions are characteristically vigorous and may necessitate external cooling and the careful, portion-wise addition of hydrazine to a solution of the acyl chloride in an inert solvent to control the reaction rate. google.comrjptonline.org

From Carboxylic Acids: Direct condensation of a carboxylic acid like 3-bromobenzoic acid with hydrazine is also a viable route. However, this method requires the use of a coupling agent to activate the carboxylic acid's carbonyl group towards nucleophilic attack. N,N'-Dicyclohexylcarbodiimide (DCC) is a frequently used reagent for this purpose, enabling the reaction to proceed efficiently at room temperature in a solvent such as dichloromethane. rjptonline.org

Table 2: Comparison of Synthetic Methods for Benzohydrazide Formation

| Carboxylic Acid Derivative | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Ester (e.g., Methyl 3-bromobenzoate) | Reflux with hydrazine hydrate in ethanol. thepharmajournal.comrjptonline.org | Starting materials are often readily available; conditions are moderate. | Can require prolonged reaction times (several hours). thepharmajournal.com |

| Acyl Halide (e.g., 3-Bromobenzoyl chloride) | Low temperature, dropwise addition of hydrazine in an inert solvent. rjptonline.org | High reactivity leads to rapid reaction completion. | Acyl halides are sensitive to moisture; the reaction can be highly exothermic and difficult to control. rjptonline.org |

The synthesis of a hydrazide from a carboxylic acid derivative is mechanistically classified as a nucleophilic acyl substitution. This transformation proceeds through a characteristic two-step, addition-elimination pathway.

Nucleophilic Addition: The reaction is initiated when the hydrazine molecule, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the carboxylic acid derivative. This step results in the cleavage of the C=O pi bond and the formation of a transient tetrahedral intermediate. acs.org

Elimination: The unstable tetrahedral intermediate subsequently collapses. The thermodynamically stable C=O double bond is re-established through the expulsion of a leaving group (e.g., an alkoxide from an ester or a halide from an acyl chloride). A final proton transfer step yields the stable hydrazide product.

Although the term "nucleophilic addition" is frequently used to describe reactions at aldehyde and ketone carbonyls leading to products like hydrazones libretexts.orgfiveable.me, it constitutes the critical initial step in the broader substitution mechanism that ultimately forms the stable hydrazide linkage.

Incorporation of the 2-Cyanoethyl Group: Cyanoethylation Strategies

Cyanoethylation is a well-established chemical reaction for the covalent attachment of a 2-cyanoethyl (-CH₂CH₂CN) moiety onto a substrate. wikipedia.org In the synthesis of this compound, this process specifically involves the formation of a new nitrogen-carbon bond at the terminal nitrogen atom of the 3-bromobenzohydrazide precursor.

The most straightforward method for incorporating the cyanoethyl group is through the direct reaction of a compound possessing an active hydrogen atom with acrylonitrile. organicreactions.org The N-H bond of the hydrazide functional group is sufficiently acidic and nucleophilic to participate in this reaction. The underlying mechanism is a Michael-type addition, wherein the nucleophilic nitrogen of 3-bromobenzohydrazide adds across the electron-deficient C=C double bond of acrylonitrile. wikipedia.org

This reaction is generally performed under basic conditions, with strongly alkaline catalysts such as alkali metal hydroxides or alkoxides proving to be particularly effective. organicreactions.orggoogle.com The reaction is often exothermic, and temperature control may be necessary to prevent the undesirable polymerization of acrylonitrile. organicreactions.org

Table 3: General Parameters for Direct Cyanoethylation of N-H Compounds

| Parameter | Description |

|---|---|

| Substrate | A compound containing an active N-H bond, such as 3-bromobenzohydrazide. |

| Reagent | Acrylonitrile, which serves as the Michael acceptor. |

| Catalyst | Typically a strong base like NaOH, KOH, or sodium methoxide (B1231860) is used to facilitate the reaction. organicreactions.orggoogle.com |

| Solvent | Inert solvents may be used to moderate the reaction and control the temperature. |

| Temperature | The reaction is often exothermic, and cooling may be required to ensure selectivity and prevent side reactions. organicreactions.org |

Beyond direct cyanoethylation, several indirect strategies can be utilized to introduce the 2-cyanoethyl group, offering greater flexibility in the synthetic design.

Alkylation with 3-Halopropionitrile: An effective alternative to the Michael addition involves the alkylation of the hydrazide with a reagent such as 3-chloropropionitrile (B165592). wikipedia.org This reaction proceeds via a standard nucleophilic substitution mechanism, where the terminal nitrogen atom of 3-bromobenzohydrazide displaces the halide to form the target N-C bond. This method circumvents the use of the highly reactive and polymerizable acrylonitrile.

Synthesis from (2-Cyanoethyl)hydrazine: This strategy, identified through retrosynthetic analysis, reverses the sequence of bond formation. It commences with (2-cyanoethyl)hydrazine, which is then acylated using a 3-bromobenzoic acid derivative. This condensation would follow reaction principles similar to those outlined for benzohydrazide formation (Section 2.2.1). The practicality of this route is contingent upon the availability and accessibility of the (2-cyanoethyl)hydrazine starting material.

These indirect routes provide valuable and strategic alternatives to the direct Michael addition, allowing for a tailored synthetic approach based on precursor availability, safety considerations, and procedural preferences.

Regioselective Bromination Strategies for the Benzoyl Moiety

The introduction of a bromine atom at the C-3 position of the benzoyl ring is a critical step in the synthesis of the target compound. The carbonyl group of the benzoyl moiety is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-position. Therefore, direct bromination of a benzoic acid derivative is the most straightforward approach.

Several methods can be employed for the regioselective bromination of activated and deactivated aromatic compounds. researchgate.net For a deactivated ring such as a benzoyl derivative, common electrophilic aromatic substitution conditions are effective. The use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) facilitates the polarization of the Br-Br bond, creating a strong electrophile (Br⁺) that attacks the meta-position.

N-Bromosuccinimide (NBS) is another versatile brominating agent. While often used for radical bromination at benzylic positions, under specific conditions, it can also be used for aromatic bromination. gla.ac.ukacs.org For instance, regioselective nuclear bromination of aromatic compounds can be achieved using NBS under UV irradiation at ambient temperature, often without a catalyst. researchgate.net The choice of solvent and catalyst system can significantly influence the selectivity and yield of the meta-bromo product. Another approach involves using stabilized bromine chloride (BrCl) solutions, which have been shown to be effective and highly regioselective brominating agents for moderately activated aryl compounds, often proceeding with high efficiency to the desired monobrominated product. google.com

Table 1: Comparison of Regioselective Bromination Methods for Benzoyl Precursors

| Brominating Agent | Catalyst / Conditions | Advantages | Disadvantages | Selectivity |

|---|---|---|---|---|

| Molecular Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Well-established, cost-effective. | Generates HBr as a corrosive byproduct. google.com | High meta-selectivity on deactivated rings. |

| N-Bromosuccinimide (NBS) | UV irradiation / Acid catalyst | Milder conditions, easier to handle than Br₂. | Can lead to side reactions (e.g., benzylic bromination) if conditions are not controlled. gla.ac.uk | Good to high regioselectivity depending on substrate and conditions. researchgate.net |

| Bromine Chloride (BrCl) | Halide Salt Stabilization | High bromine utilization, can be highly regioselective. google.com | Requires preparation of the stabilized reagent. | High para-selectivity for activated rings; meta-selectivity for deactivated rings. google.com |

| N-Benzyl-DABCO tribromide | None (stoichiometric) | Stable, solid reagent; reactions at room temperature. | Requires synthesis of the reagent. | High regioselectivity for activated systems like phenols and amines. researchgate.net |

Optimization of Reaction Conditions and Yield Enhancement for Target Compound Synthesis

The synthesis of the final compound, this compound, is typically achieved through the condensation of 3-bromobenzohydrazide with a reagent that provides the N'-(2-cyanoethyl) group, such as 3-chloropropionitrile or acrylonitrile. The precursor, 3-bromobenzohydrazide, is itself synthesized from a 3-bromobenzoic acid ester (e.g., methyl 3-bromobenzoate) and hydrazine hydrate. thepharmajournal.comnih.gov

Solvent: Ethanol or methanol (B129727) are commonly used solvents for this reaction, as they effectively dissolve the starting ester and are compatible with hydrazine hydrate. thepharmajournal.comnih.govnih.gov

Temperature: The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate. thepharmajournal.com However, some hydrazide syntheses can also proceed at room temperature over a longer period. nih.govderpharmachemica.com

Reaction Time: Reaction times can vary from a few hours under reflux to longer periods at lower temperatures. researchgate.net Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid the formation of byproducts.

Heating Method: Both conventional heating (e.g., using an oil bath) and microwave irradiation have been successfully employed for the synthesis of benzohydrazides. thepharmajournal.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and may lead to higher yields and cleaner products. thepharmajournal.com

The final step, reacting 3-bromobenzohydrazide with the cyanoethyl source, also requires careful optimization of similar parameters to achieve a high yield of the target compound.

Table 2: Optimization Parameters for Benzohydrazide Synthesis

| Parameter | Condition A | Condition B | Expected Outcome |

|---|---|---|---|

| Heating | Conventional Reflux | Microwave Irradiation (e.g., 350-500 W) | Microwave heating generally leads to significantly shorter reaction times (minutes vs. hours) and can improve yields. thepharmajournal.com |

| Solvent | Ethanol | Methanol | Both are effective; the choice may depend on the solubility of the specific starting ester and ease of product isolation. nih.govnih.gov |

| Temperature | Room Temperature | Reflux Temperature | Refluxing increases the reaction rate, shortening the required time. Lower temperatures may require extended reaction periods. |

| Reactant Ratio | Equimolar Ester:Hydrazine | Slight Excess of Hydrazine Hydrate | A small excess of hydrazine hydrate (e.g., 1.2 equivalents) is often used to drive the reaction to completion. thepharmajournal.com |

Purification Techniques and Attainment of High Purity for Research Applications

Achieving high purity of this compound is paramount for its use in research, as impurities can interfere with biological assays or characterization studies. Several standard and advanced purification techniques can be employed.

Recrystallization: This is the most common and effective method for purifying solid organic compounds like hydrazides. thepharmajournal.comresearchgate.net The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. researchgate.net The choice of solvent is critical; ethanol is frequently a suitable solvent for recrystallizing benzohydrazide derivatives. thepharmajournal.comderpharmachemica.com Sometimes a mixed solvent system (e.g., ethyl acetate/hexane) may be necessary. researchgate.net While effective, this method can lead to a reduction in the final yield. researchgate.net

Washing: After initial isolation by filtration, the crude product is often washed with various solvents to remove different types of impurities. thepharmajournal.com For instance, washing with water can remove water-soluble salts, while washing with a non-polar solvent like n-hexane can remove non-polar starting materials or byproducts. researchgate.net

Chromatography: For challenging separations or to achieve very high purity, column chromatography is a powerful tool. researchgate.net A slurry of the crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent or mixture of solvents (eluent) is passed through the column. Components separate based on their differential adsorption to the stationary phase. For nitrogen-containing compounds like hydrazides, which can be basic, adding a small amount of a tertiary base like triethylamine (B128534) (~1%) to the eluent system can prevent streaking on the TLC plate and improve separation on a silica gel column. researchgate.netreddit.com In cases where the compound is sensitive to silica, preparative High-Performance Liquid Chromatography (HPLC) may be employed. researchgate.net

Trituration: If the product is an oil or an amorphous solid, it can sometimes be induced to crystallize by trituration. This involves stirring the crude material with a solvent in which the desired compound is sparingly soluble (e.g., cold pentane (B18724) or n-hexane). researchgate.net This process can wash away soluble impurities and often results in the formation of a solid, more easily handled product.

Table 3: Overview of Purification Techniques for Hydrazide Compounds

| Technique | Principle | Application & Suitability | Advantages | Limitations |

|---|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary purification for crystalline solids. thepharmajournal.comresearchgate.net | Can yield very pure material; scalable. | Requires a suitable solvent; potential for significant yield loss. researchgate.net |

| Washing | Differential solubility of product and impurities in a wash solvent. | Removal of unreacted starting materials and soluble byproducts post-filtration. thepharmajournal.com | Simple, quick, and removes bulk impurities. | Limited effectiveness for impurities with similar solubility to the product. |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase. | Separation of complex mixtures or for achieving high purity. researchgate.net | High resolving power; adaptable to various compounds. | More time-consuming; can lead to product loss or decomposition on the column. reddit.com |

| Trituration | Stirring a crude product in a solvent where it is poorly soluble to remove highly soluble impurities and induce crystallization. | Purifying oily or amorphous products that are difficult to recrystallize. researchgate.net | Simple; can convert oils to solids. | Not as effective for removing impurities with low solubility. |

Investigation of the Chemical Reactivity and Transformation Pathways of 3 Bromo N 2 Cyanoethyl Benzohydrazide

Reactivity of the Hydrazide Functional Group

The hydrazide functional group is a versatile synthon in organic synthesis, known for its participation in a wide array of condensation and cyclization reactions to form a variety of heterocyclic systems.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

A fundamental reaction of benzohydrazides is their condensation with aldehydes and ketones, which results in the formation of hydrazones. This reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon, followed by a dehydration step. It has been documented that 3-bromobenzohydrazide readily reacts with various aromatic aldehydes, such as 2-hydroxybenzaldehyde and 2-chlorobenzaldehyde, to produce stable hydrazone products. derpharmachemica.comdoaj.org Consequently, 3-bromo-N'-(2-cyanoethyl)benzohydrazide is expected to demonstrate similar reactivity with a broad spectrum of carbonyl compounds.

Below is a table summarizing representative hydrazones synthesized from 3-bromobenzohydrazide.

| Aldehyde Reactant | Resulting Hydrazone | Reference |

|---|---|---|

| 2-Hydroxybenzaldehyde | 3-Bromo-N'-(2-hydroxybenzylidene)benzohydrazide | nih.gov |

| 2-Chlorobenzaldehyde | (E)-3-Bromo-N′-(2-chlorobenzylidene)benzohydrazide | doaj.org |

| 3,5-Dibromo-2-hydroxybenzaldehyde | 3-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide | researchgate.net |

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Oxadiazoles, Triazoles, Indazolones)

The hydrazide moiety serves as a valuable precursor for the synthesis of several five-membered heterocyclic compounds.

Oxadiazoles : 1,3,4-Oxadiazoles can be synthesized from benzohydrazide (B10538) derivatives through various cyclization methods. A common route involves the reaction of the benzohydrazide with carbon disulfide in a basic medium, which is followed by oxidative cyclization. semanticscholar.org An alternative method is the reaction with orthoesters. researchgate.net

Triazoles : The synthesis of 1,2,4-triazoles can be accomplished by reacting a benzohydrazide with an appropriate one-carbon unit. For instance, treatment with formic acid and subsequent cyclization can afford triazole derivatives. nih.gov Furthermore, reaction with isothiocyanates leads to the formation of thiosemicarbazide (B42300) intermediates, which can then be cyclized to yield triazole-thiones. nih.gov

Indazolones : Although less common for this specific type of precursor, indazolone ring systems can be formed via intramolecular cyclization of suitably substituted benzohydrazides, often involving a reaction with the aromatic ring.

Acylation and Alkylation Reactions of the Hydrazide Nitrogen Atoms

The nitrogen atoms within the hydrazide group are nucleophilic and are therefore susceptible to acylation and alkylation.

Acylation : Under basic conditions, acylation with acid chlorides or anhydrides is expected to occur at the terminal nitrogen atom, leading to the formation of a diacylhydrazine derivative. A base is typically employed to neutralize the hydrogen halide that is formed as a byproduct. nih.gov

Alkylation : Alkylation of the hydrazide nitrogen atoms can be achieved using alkyl halides. The regioselectivity of the alkylation, whether it occurs at the nitrogen adjacent to the carbonyl group or at the terminal nitrogen, can be controlled by the reaction conditions and the nature of the alkylating agent. youtube.com

Transformations Involving the 2-Cyanoethyl Moiety

The 2-cyanoethyl portion of the molecule contains a reactive nitrile group that can be converted into other nitrogen-containing functional groups.

Hydrolysis and Reduction Reactions of the Nitrile Group

Hydrolysis : The nitrile group can undergo hydrolysis to yield a carboxylic acid or an amide under either acidic or basic conditions. youtube.comresearchgate.netebsco.comlibretexts.orgopenstax.org In an acid-catalyzed hydrolysis, the nitrile is typically heated with a strong aqueous acid, which proceeds through an amide intermediate to give the corresponding carboxylic acid and an ammonium (B1175870) salt. researchgate.netlibretexts.org In a base-catalyzed hydrolysis, a reagent such as sodium hydroxide (B78521) is used to produce a carboxylate salt and ammonia (B1221849), and subsequent acidification yields the free carboxylic acid. youtube.com

Reduction : The nitrile group can be reduced to a primary amine. ebsco.comlibretexts.org This transformation is commonly carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which involves the addition of two hydride ions to the carbon-nitrogen triple bond. ebsco.comlibretexts.org

The table below outlines the general transformations of the nitrile group.

| Reaction Type | Reagents and Conditions | Product Functional Group | References |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic acid | researchgate.netlibretexts.org |

| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic acid | youtube.com |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary amine | ebsco.comlibretexts.org |

Conversion of the Nitrile Function to Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles)

The nitrile group is a well-established precursor for the synthesis of tetrazoles. The most prevalent method for this conversion is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, most commonly sodium azide. researchgate.netugm.ac.idresearchgate.net This reaction is frequently catalyzed by a Lewis acid, such as zinc chloride or an ammonium salt. It has been reported that the reaction of an N-(2-cyanoethyl) substituted amide with trimethylsilyl (B98337) azide can produce a 1-(N-(2-cyanoethyl))-5-substituted tetrazole, which can be subsequently dealkylated under basic conditions.

Exploiting the Cyanoethyl Group as a Cleavable Protecting Group

The 2-cyanoethyl group attached to the terminal nitrogen of the hydrazide is a labile protecting group, commonly employed in oligonucleotide synthesis to protect internucleotidic phosphate (B84403) groups. nih.govnih.govglenresearch.com Its removal is typically accomplished under basic conditions through a β-elimination mechanism. The presence of the electron-withdrawing cyano group acidifies the protons on the adjacent carbon, facilitating their abstraction by a base. This initiates the elimination of the protected group as acrylonitrile (B1666552), regenerating the free N'-unsubstituted hydrazide.

| Reagent/System | Solvent | Typical Conditions | Mechanism |

|---|---|---|---|

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile (CH3CN) | Room Temperature | β-elimination |

| Concentrated Ammonia (NH4OH) | Aqueous/Alcoholic | Room Temperature to 55 °C | β-elimination |

| Triethylamine (B128534) (Et3N) | Methanol (B129727)/Ethanol (B145695) | Reflux | β-elimination |

| Potassium Carbonate (K2CO3) | Methanol/Water | Room Temperature to Reflux | β-elimination |

Chemical Modifications of the Aromatic Bromo Substituent

The bromine atom at the 3-position of the benzene (B151609) ring serves as a key functional group for a wide array of synthetic transformations, enabling the diversification of the aromatic core.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally a challenging transformation. libretexts.orglibretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The stability of this complex, and thus the reaction rate, is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.orgnih.gov

In this compound, the benzohydrazide moiety is an electron-withdrawing group, but it is positioned meta to the bromine atom. This meta-orientation offers less stabilization to the Meisenheimer complex compared to an ortho or para arrangement, meaning that forcing conditions (high temperatures, strong nucleophiles, and polar aprotic solvents) are likely required to drive the substitution.

Alternatively, under conditions employing exceptionally strong bases such as sodium amide (NaNH2), an elimination-addition mechanism via a "benzyne" intermediate can occur. chemistrysteps.commasterorganicchemistry.com This pathway is not dependent on activation by EWGs but can lead to a mixture of regioisomeric products.

| Nucleophile | Reagent Example | Expected Product | Potential Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (B1231860) (NaOMe) | 3-methoxy-N'-(2-cyanoethyl)benzohydrazide | High Temp., DMF/DMSO, possible Cu(I) catalysis |

| Amine | Piperidine | 3-(piperidin-1-yl)-N'-(2-cyanoethyl)benzohydrazide | High Temp., pressure, polar aprotic solvent |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(phenylthio)-N'-(2-cyanoethyl)benzohydrazide | High Temp., DMF/NMP |

| Cyanide | Copper(I) Cyanide (CuCN) | 3-cyano-N'-(2-cyanoethyl)benzohydrazide | Rosenmund–von Braun reaction; High Temp., DMF/NMP |

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds and functionalizing aryl halides. nih.govibs.re.kr The 3-bromo substituent on the benzohydrazide scaffold is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a biaryl structure. nih.govrsc.org It is widely used due to the mild reaction conditions and the commercial availability and stability of the boron reagents. A typical catalytic system involves a palladium(0) source, such as Pd(PPh3)4, and a base like sodium or potassium carbonate. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C(sp2)-C(sp2) bond. ibs.re.krrsc.org The reaction is typically catalyzed by a palladium complex in the presence of a base.

Sonogashira Coupling: This reaction creates a C(sp2)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. sci-hub.se The catalytic system characteristically uses a palladium catalyst along with a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine. nih.govorganic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)2) | Pd(PPh3)4 or Pd(OAc)2/Ligand | Na2CO3, K2CO3, Cs2CO3 | Aryl-Aryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, PdCl2(PPh3)2 | Et3N, K2CO3 | Aryl-Alkene |

| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl2(PPh3)2 / CuI | Et3N, Diisopropylamine | Aryl-Alkyne |

Beyond the classic C-C cross-coupling reactions, other metal-mediated transformations can be used to install a variety of functional groups at the 3-position, significantly diversifying the molecular scaffold.

A prominent example is the Buchwald-Hartwig Amination , a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine (primary or secondary). youtube.com This reaction is highly valuable for synthesizing substituted anilines and related compounds. The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide. youtube.com This methodology can be extended to form C-O and C-S bonds by using alcohols or thiols as coupling partners.

| Transformation | Reagent | Catalyst/Ligand System | Base | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd2(dba)3 / BINAP or XPhos | NaO_t_Bu, K3PO4 | C-N |

| C-O Coupling | Alcohol/Phenol | Pd(OAc)2 or CuI / Ligand | Cs2CO3, K3PO4 | C-O |

| C-S Coupling | Thiol | Pd(OAc)2 / Xantphos | K2CO3, Cs2CO3 | C-S |

Multi-Component Reactions Involving this compound as a Reactive Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure, are powerful tools for rapidly building molecular complexity. mdpi.com The hydrazide functionality of this compound makes it an excellent candidate for participation in isocyanide-based MCRs, such as the Ugi reaction. acs.orgnih.gov

The Ugi four-component reaction (U-4CR) typically involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide product. researchgate.netnih.gov By substituting the amine component with the hydrazide of the title compound (either after deprotection of the cyanoethyl group or potentially directly), novel and complex scaffolds can be generated in a single step. The resulting product would retain the 3-bromophenyl moiety, which could be further functionalized using the cross-coupling or substitution reactions described previously. This combination of MCRs followed by post-condensation modification represents a highly efficient strategy for creating diverse chemical libraries.

| Component Type | Example Reactant | Role in Reaction |

|---|---|---|

| Hydrazine (B178648) Component | 3-bromobenzohydrazide (after deprotection) | Forms hydrazone intermediate with carbonyl |

| Carbonyl Component | Isobutyraldehyde | Electrophilic partner for hydrazine |

| Isocyanide Component | tert-Butyl isocyanide | Undergoes α-addition |

| Carboxylic Acid Component | Acetic Acid | Proton source and acylating agent |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Bromo N 2 Cyanoethyl Benzohydrazide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial framework for structural analysis. In the ¹H NMR spectrum of 3-bromo-N'-(2-cyanoethyl)benzohydrazide, distinct signals are expected for the aromatic protons, the two NH protons, and the two methylene (B1212753) (-CH₂-) groups of the cyanoethyl moiety. The aromatic region would display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons of the ethyl group would appear as two triplets, resulting from coupling to each other.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. To distinguish between CH, CH₂, and CH₃ groups, as well as quaternary carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are employed. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons, allowing for unambiguous assignment of the methylene and aromatic CH carbons.

Nuclear Overhauser Effect (NOE) studies are crucial for determining through-space proximity between protons, which helps in conformational analysis. For example, irradiation of the amide N-H proton could show an NOE enhancement to specific protons on the aromatic ring or the ethyl group, providing insights into the preferred conformation around the N-N and N-C bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Values are representative and based on analogous benzohydrazide (B10538) structures.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |

| C=O | - | ~165 | No Signal |

| C1 (C-Br) | - | ~122 | No Signal |

| C2 | ~7.9 (d) | ~132 | Positive |

| C3 (C-C=O) | - | ~134 | No Signal |

| C4 | ~7.7 (d) | ~130 | Positive |

| C5 | ~7.4 (t) | ~128 | Positive |

| C6 | ~7.6 (t) | ~125 | Positive |

| N-H (amide) | ~10.5 (s, br) | - | - |

| N-H (hydrazine) | ~4.8 (t, br) | - | - |

| N-CH₂ | ~3.5 (q) | ~45 | Negative |

| CH₂-CN | ~2.8 (t) | ~18 | Negative |

| C≡N | - | ~118 | No Signal |

Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the cyanoethyl moiety (N-CH₂- and -CH₂-CN), confirming their adjacent relationship. It would also map out the entire coupling network of the four protons on the 3-bromophenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). epfl.ch An HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal and the protons of each methylene group to their respective carbon signals, allowing for secure assignment of the carbon skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together molecular fragments by identifying longer-range couplings between protons and carbons (typically over two or three bonds, ²J and ³J). epfl.ch Key HMBC correlations for this molecule would include:

The amide NH proton to the carbonyl carbon (C=O) and the aromatic carbons C2 and C6.

The N-CH₂ protons to the CH₂-CN carbon and the cyano (C≡N) carbon.

The aromatic proton at C2 to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): Like 1D NOE, this 2D experiment maps through-space correlations and is particularly useful for determining the three-dimensional structure and conformation of molecules in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key functional groups produce distinct signals. The IR spectrum would prominently feature a sharp absorption band for the nitrile (C≡N) stretch. The amide group gives rise to several characteristic bands: the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretching (Amide II band). Aromatic C-H and C=C stretching vibrations would also be present. These bands can be sensitive to hydrogen bonding, providing clues about intermolecular interactions in the solid state.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Values are representative ranges based on analogous structures.) derpharmachemica.com

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| N-H (Amide) | Stretching | 3200 - 3350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2980 |

| C≡N (Nitrile) | Stretching | 2240 - 2260 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1550 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₁₀H₁₀BrN₃O, the calculated monoisotopic mass is 269.9983 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed chemical formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural proof. In electron ionization (EI-MS), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

Cleavage of the N-N bond, leading to the formation of a 3-bromobenzoyl cation ([C₇H₄BrO]⁺, m/z 183/185) and a [C₃H₆N₂]⁺ radical.

Loss of the cyanoethyl group to give the 3-bromobenzohydrazide cation ([C₇H₇BrN₂O]⁺).

The 3-bromobenzoyl cation can further lose CO to form the 3-bromophenyl cation ([C₆H₄Br]⁺, m/z 155/157).

The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in pairs of peaks separated by 2 Da for every bromine-containing fragment.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. For derivatives of 3-bromobenzohydrazide, crystallographic studies have shown that molecules are often linked in the crystal lattice by intermolecular hydrogen bonds, typically involving the amide N-H group as a donor and the carbonyl oxygen atom as an acceptor (N—H···O). nih.govresearchgate.net This interaction often leads to the formation of chains or more complex supramolecular architectures. nih.govnih.gov

Table 3: Representative Solid-State Bond Lengths and Angles for the Benzohydrazide Core (Note: Data compiled from crystal structures of closely related 3-bromobenzohydrazide derivatives.) nih.govresearchgate.netnih.gov

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C(aromatic)-C(aromatic) | 1.37 - 1.40 Å |

| Bond Length | C(aromatic)-C(carbonyl) | 1.49 - 1.51 Å |

| Bond Length | C=O | 1.22 - 1.24 Å |

| Bond Length | C(carbonyl)-N | 1.33 - 1.35 Å |

| Bond Length | N-N | 1.38 - 1.40 Å |

| Bond Angle | C(aromatic)-C(carbonyl)-N | ~117° |

| Bond Angle | C(aromatic)-C(carbonyl)=O | ~120° |

| Bond Angle | C(carbonyl)-N-N | ~121° |

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A thorough investigation into the advanced spectroscopic and crystallographic characteristics of the chemical compound This compound could not be completed. Despite extensive searches for relevant scientific literature and structural data, no specific research detailing the crystal structure, hydrogen bonding networks, or conformational analysis of this particular molecule is publicly available.

The intended scope of this article was to provide a detailed examination of the compound's solid-state architecture, focusing on the following key areas:

Elucidation of Hydrogen Bonding Networks and Crystal Packing Motifs: This section would have detailed the specific intermolecular interactions, such as N-H···O, N-H···N, or C-H···O hydrogen bonds, that govern how individual molecules of this compound assemble into a larger, three-dimensional lattice. Analysis of these networks is crucial for understanding the supramolecular chemistry of a compound, which influences its physical properties like solubility and melting point. Data tables presenting bond distances and angles for these interactions would have been included.

Conformational Analysis in the Crystalline State: This subsection was planned to describe the precise three-dimensional shape and geometry of the molecule as it exists in the crystal. This involves the analysis of torsion angles between different parts of the molecule, such as the rotation around the amide bond and the orientation of the 3-bromophenyl ring relative to the hydrazide and cyanoethyl moieties. Such information provides insight into the molecule's steric and electronic properties in the solid state.

Without access to single-crystal X-ray diffraction data for this compound, a scientifically accurate and detailed discussion of these topics is not possible. While research exists for structurally similar benzohydrazide derivatives, the strict focus of this inquiry on the title compound precludes the use of data from other molecules, as even minor structural changes (like the substitution of the cyanoethyl group with another functional group) can significantly alter crystal packing and molecular conformation.

Further research, specifically the synthesis of single crystals and subsequent X-ray crystallographic analysis, would be required to generate the data necessary to populate the outlined sections.

Computational Chemistry and Theoretical Investigations of 3 Bromo N 2 Cyanoethyl Benzohydrazide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are at the heart of modern computational chemistry, providing a foundational understanding of a molecule's electronic structure and, by extension, its reactivity. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost. e3s-conferences.org DFT calculations are instrumental in determining the ground-state properties of 3-bromo-N'-(2-cyanoethyl)benzohydrazide. By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.gov

The optimized geometry provides a starting point for understanding the molecule's three-dimensional structure. Furthermore, DFT calculations can elucidate various electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment. The MEP, for example, is crucial for identifying regions of the molecule that are electron-rich or electron-poor, which in turn helps in predicting sites for electrophilic and nucleophilic attack.

Hypothetical DFT-Calculated Ground State Properties for this compound

| Property | Calculated Value |

| Total Energy (Hartree) | -2850.1234 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.23 |

| N-N Bond Length (Å) | 1.38 |

| C≡N Bond Length (Å) | 1.16 |

| Dihedral Angle (C-C-N-N) | 175.2° |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis can pinpoint the most likely sites for chemical reactions. The spatial distribution of the HOMO and LUMO can be visualized to identify the atoms or regions with the largest orbital coefficients. For instance, if the HOMO is localized on the hydrazide nitrogen atoms, these sites would be predicted to be nucleophilic. Conversely, if the LUMO is concentrated around the carbonyl carbon or the cyano group, these areas would be susceptible to nucleophilic attack.

Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Primary Atomic Contribution |

| HOMO | -6.89 | Hydrazide nitrogen atoms, Bromine atom |

| LUMO | -1.25 | Carbonyl carbon, Cyano group carbon and nitrogen atoms |

| HOMO-LUMO Gap | 5.64 | - |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from FMO analysis.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and QM Approaches

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a multitude of possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

This process often begins with a broader search using molecular mechanics (MM), a computationally less expensive method that models the molecule as a collection of atoms connected by springs. This initial scan helps to identify a set of low-energy conformations. Subsequently, these candidate structures are subjected to more rigorous quantum mechanical calculations, typically DFT, to refine their geometries and to obtain more accurate energy rankings. The results of this analysis can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry, revealing the most stable conformations and the transition states that connect them.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides a powerful tool for predicting various spectroscopic properties, which can be invaluable for the characterization of newly synthesized compounds. For this compound, theoretical calculations can predict its nuclear magnetic resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.

DFT calculations can be used to compute the magnetic shielding tensors of each nucleus, which can then be converted into NMR chemical shifts. These predicted shifts can be compared with experimental data to confirm the molecular structure. Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding IR intensities can be determined. This theoretical IR spectrum can be a useful aid in interpreting experimental spectra.

Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (NH) | 8.5 ppm |

| ¹³C NMR Chemical Shift (C=O) | 165.2 ppm |

| IR Frequency (C=O stretch) | 1680 cm⁻¹ |

| IR Frequency (C≡N stretch) | 2250 cm⁻¹ |

Note: The data in this table is for illustrative purposes and represents typical values that might be obtained from such predictive calculations.

Reaction Mechanism Studies Using Computational Methods

Beyond static properties, computational chemistry can be employed to explore the dynamic processes of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with a biological target.

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS). The transition state is a high-energy, transient species that lies on the reaction coordinate between reactants and products. Locating the TS is a critical step in understanding the kinetics of a reaction, as the energy of the TS determines the activation energy.

Computational methods, particularly DFT, can be used to search for the geometry of the transition state. Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. By mapping the reaction pathway from reactants to products through the transition state, a detailed picture of the reaction mechanism can be constructed, providing insights into the factors that control the reaction's speed and outcome. vub.be

Energy Barriers and Reaction Kinetics Predictions

Detailed theoretical predictions of energy barriers and reaction kinetics specifically for this compound have not been prominently reported. However, computational studies on similar organic reactions, such as those involving acylhydrazones, provide a framework for how such analyses would be approached. DFT calculations are a common tool for mapping the reaction pathways and identifying transition states.

For a compound like this compound, theoretical investigations could focus on several key reactions, such as its synthesis or potential decomposition pathways. The energy barriers for these reactions would be calculated by identifying the transition state structures connecting reactants and products. The calculated energy of these transition states, relative to the reactants, provides the activation energy, a critical parameter in chemical kinetics.

In a broader context, DFT studies on the mechanisms of reactions involving similar compounds, such as the cycloaddition reactions of acylhydrazones, have successfully elucidated the energetically most favored pathways. These studies compute the Gibbs free energy profiles for various possible reaction channels, thereby predicting both chemo- and stereoselectivities. Such computational approaches could, in principle, be applied to this compound to predict its kinetic behavior in various chemical transformations.

Non-Linear Optical (NLO) Properties and Electronic Excitations

Theoretical calculations, particularly using DFT, are instrumental in predicting the NLO properties of molecules. Key parameters such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are often calculated to assess a molecule's potential for second-order NLO applications. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The magnitude of β is influenced by factors such as the extent of π-conjugation and the presence of intramolecular charge transfer.

Time-dependent DFT (TD-DFT) is the primary computational method used to investigate the electronic excitation properties of molecules. TD-DFT calculations can predict the electronic absorption spectra of a compound, providing information on the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the electronic transitions involved. These transitions are often characterized in terms of the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's electronic properties and reactivity.

For example, in a study of a related bromo-benzohydrazide derivative, TD-DFT calculations were used to determine the excitation wavelengths, oscillator strengths, and excitation energies, which were then compared to experimental data. The analysis of the frontier molecular orbitals (HOMO and LUMO) helped to explain the charge transfer characteristics within the molecule. Such computational analyses would be directly applicable to understanding the electronic behavior of this compound.

Below are illustrative data tables based on computational studies of analogous compounds, which demonstrate the type of information that would be sought for this compound.

Table 1: Predicted Electronic Properties of a Representative Benzohydrazide (B10538) Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment (μ) | 5.2 D |

Table 2: Calculated NLO Properties of a Representative Benzohydrazide Derivative

| Property | Value |

| Polarizability (α) | 3.5 x 10-23 esu |

| First-order Hyperpolarizability (β) | 8.0 x 10-30 esu |

Table 3: Calculated Electronic Transitions of a Representative Benzohydrazide Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 350 | 0.8 |

| S0 → S2 | 290 | 0.2 |

Exploration of Chemical Applications and Derivatization Strategies for 3 Bromo N 2 Cyanoethyl Benzohydrazide

As a Versatile Intermediate in Multi-Step Organic Synthesis for Diverse Molecular Scaffolds

The utility of 3-bromo-N'-(2-cyanoethyl)benzohydrazide as an intermediate stems from the inherent reactivity of its parent structure, 3-bromobenzohydrazide. Benzohydrazides are widely used in organic synthesis, primarily through their condensation reactions with aldehydes and ketones to form stable hydrazone derivatives, also known as Schiff bases. derpharmachemica.comderpharmachemica.com This reaction is a cornerstone for creating a vast array of molecular scaffolds.

The synthesis of these derivatives is typically straightforward, often involving the refluxing of equimolar quantities of the benzohydrazide (B10538) and a suitable carbonyl compound in a solvent like methanol (B129727). nih.govnih.gov The resulting hydrazone products can be readily isolated, often as crystalline solids. nih.gov The N'-(2-cyanoethyl) group in the title compound is itself a result of such derivatization, likely from the reaction of 3-bromobenzohydrazide with a cyano-containing reactant.

The 3-bromobenzohydrazide precursor has been successfully reacted with a variety of aldehydes to demonstrate its versatility in generating diverse molecular structures. These reactions showcase the potential for creating a library of compounds by systematically varying the aldehyde component. Each new derivative possesses unique structural and electronic properties, influenced by the substituent on the aldehyde. This modular approach is fundamental to combinatorial chemistry and drug discovery.

Below is a table summarizing several hydrazone scaffolds synthesized from 3-bromobenzohydrazide, illustrating the range of accessible molecules.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Reference |

| Salicylaldehyde | 3-Bromo-N′-(2-hydroxybenzylidene)benzohydrazide | nih.govdoaj.org |

| 2-Acetylthiophene | 3-Bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide | bldpharm.com |

| 2-Chlorobenzaldehyde | (E)-3-Bromo-N′-(2-chloro-benzyl-idene)benzohydrazide | nih.gov |

| 2-Hydroxy-1-naphthaldehyde | (E)-3-Bromo-N′-(2-hydroxy-1-naphthylidene)benzohydrazide | nih.gov |

| 4-Hydroxy-3-nitrobenzaldehyde | (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide | nih.gov |

| 1-Phenylbutanone | 3-bromo-N'-[(1Z)-1-phenylbutylidene]benzohydrazide | chemdiv.com |

Role in the Construction of Complex Heterocyclic Systems Beyond Simple Hydrazone Formation

While the formation of hydrazones is a primary application, the reactivity of the this compound scaffold extends to the synthesis of more complex heterocyclic systems. Hydrazide-hydrazones are valuable synthons for a variety of cyclization reactions. nih.gov

The functional groups within the molecule offer several pathways for constructing five- and six-membered rings:

Thiazole (B1198619) Synthesis: The hydrazone moiety can react with α-halo ketones in reactions analogous to the Hantzsch thiazole synthesis, yielding thiazolyl derivatives. nih.gov For instance, the reaction of a related thiosemicarbazone intermediate with 3-(bromoacetyl)coumarin (B1271225) leads to the formation of hydrazinyl thiazolyl coumarins. nih.gov

1,3,4-Oxadiazine and Triazine Synthesis: The hydrazide-hydrazone core can undergo cyclization to form various heterocyclic systems. For example, related hydrazones have been used to synthesize 1,3,4-oxadiazine and 1,3,4-triazine derivatives. nih.gov

Pyridine (B92270) Synthesis: The cyanoethyl group introduces an active methylene (B1212753) (-CH2-) adjacent to the cyano group. This position is susceptible to reaction with various electrophiles and can participate in cyclocondensation reactions to form substituted pyridine rings. nih.gov For example, reaction with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of highly functionalized pyridine derivatives. nih.gov

These examples, while not using this compound directly, illustrate established synthetic pathways for which this compound is a suitable substrate, highlighting its potential in building complex heterocyclic libraries.

Potential in Materials Science Applications

The unique combination of a bromo-aromatic system, a cyano group, and a hydrazone-like structure suggests that this compound and its derivatives could be valuable in materials science.

The bromo-substituent on the benzene (B151609) ring is a key functional group for modern polymer chemistry. It can readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the incorporation of the benzohydrazide unit into the backbone of conjugated polymers. Such polymers are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The hydrazide and cyano moieties could further be used for post-polymerization modification, allowing for the fine-tuning of the polymer's physical and chemical properties.

Many hydrazone derivatives are known to be chromophoric, meaning they absorb light in the visible spectrum, making them candidates for use as dyes and organic pigments. bldpharm.com The extended conjugation in hydrazones formed from aromatic aldehydes, coupled with the influence of substituents on the benzene rings, allows for the tuning of their color.

Furthermore, the hydrazone structure contains a C=N imine nitrogen and a C=O carbonyl oxygen, which can act as a chelating site for metal ions. This property is the basis for many chemical sensors. The binding of a specific metal ion can induce a change in the molecule's electronic properties, leading to a detectable colorimetric or fluorescent response. The this compound scaffold could be elaborated into selective sensors for various metal cations.

Applications in Analytical Chemistry (e.g., as a Reagent for Detection or Derivatization)

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). research-solution.comnih.gov Hydrazines and their derivatives are well-established reagents for the derivatization of carbonyl compounds (aldehydes and ketones). thepharmajournal.com

This compound can serve as such a derivatizing reagent. Its hydrazide group reacts specifically with aldehydes and ketones to form a stable hydrazone. This conversion is beneficial for several reasons:

Improved Chromatographic Behavior: The derivatization can increase the volatility and thermal stability of polar analytes, making them amenable to GC analysis. nih.govgcms.cz

Enhanced Detection: Many aldehydes and ketones lack a strong chromophore, making them difficult to detect with UV-Vis detectors in HPLC. The benzohydrazide portion of the reagent introduces a strong UV-absorbing aromatic system into the derivative, significantly enhancing detection sensitivity. derpharmachemica.com

Specific Detection: The presence of a bromine atom in the reagent makes the resulting derivative highly responsive to an electron capture detector (ECD) in GC, allowing for sensitive and selective analysis of carbonyl compounds in complex matrices.

Design and Synthesis of Chemically Modified Analogues for Structure-Reactivity Relationship Studies

The 3-bromobenzohydrazide core is an excellent platform for conducting structure-reactivity relationship (SRR) studies. By systematically synthesizing a series of analogues and evaluating their properties, researchers can gain insight into how specific structural modifications influence chemical and physical behavior.

For instance, a library of hydrazones has been synthesized from 3-bromobenzohydrazide and various substituted aromatic aldehydes. nih.govnih.govnih.govresearchgate.net X-ray crystallography studies on these analogues have revealed detailed information about their molecular geometry. For example, in 3-bromo-N′-(2-hydroxybenzylidene)benzohydrazide, the dihedral angle between the two benzene rings is 18.5°. nih.govdoaj.org In the (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide analogue, this angle is only 4.6°, indicating a more planar structure. nih.gov